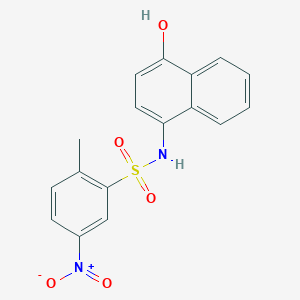![molecular formula C17H20N2O3S B4050813 N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzamide](/img/structure/B4050813.png)
N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzamide
Vue d'ensemble
Description
N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Effects and Metabolism
N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)benzamide, along with related compounds, is studied for its pharmacological effects, including interactions with receptors and enzymes within the body. For instance, substances like SB-649868, which shares structural similarities, are explored for their ability to interact with specific receptors, such as orexin 1 and 2 receptors, highlighting the role of similar compounds in modulating sleep and potentially treating insomnia (Renzulli et al., 2011). These studies shed light on the metabolic pathways and excretion mechanisms of such compounds, providing a foundation for understanding the metabolism of this compound.
Therapeutic Potential
The therapeutic potential of compounds structurally related to this compound is a significant area of research. Investigations into compounds like sulpiride reveal their effectiveness in treating psychiatric disorders such as schizophrenia, highlighting their antipsychotic and antidepressant properties (Faltus et al., 1989). These studies contribute to a broader understanding of how this compound and similar molecules could be used in psychiatric practice, offering alternatives to traditional treatments for mental health conditions.
Metabolic Pathways and Safety Profiles
Understanding the metabolic pathways and safety profiles of compounds like this compound is crucial for their potential therapeutic use. Research into the metabolism and disposition of various pharmacologically active substances provides insights into how these compounds are processed by the body and their safety profiles (Liu et al., 2017). Such studies are instrumental in predicting the behavior of this compound in clinical settings, including its efficacy, potential side effects, and overall safety for human use.
Propriétés
IUPAC Name |
N-[3-[(4-methylphenyl)sulfonylamino]propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-14-8-10-16(11-9-14)23(21,22)19-13-5-12-18-17(20)15-6-3-2-4-7-15/h2-4,6-11,19H,5,12-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPQLFVBEKJILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-methoxy-2-phenylacetamide](/img/structure/B4050742.png)

![4-methoxyphenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B4050757.png)


![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4050795.png)

![3-butoxy-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4050807.png)
![(5E)-3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4050821.png)
![4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4050828.png)


